molecular formula C21H16N2O B8135654 (3aS,8aR)-2-(6-Phenylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

(3aS,8aR)-2-(6-Phenylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

Cat. No.: B8135654
M. Wt: 312.4 g/mol
InChI Key: KNCASMDNPRUSBI-UXHICEINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral indenooxazole derivative featuring a 6-phenylpyridin-2-yl substituent. Its stereochemistry (3aS,8aR) and fused bicyclic structure confer rigidity, making it a valuable ligand in asymmetric catalysis. The phenylpyridinyl group enhances π-π stacking interactions and electronic modulation, critical for stabilizing metal complexes in enantioselective reactions .

Properties

IUPAC Name

(3aR,8bS)-2-(6-phenylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O/c1-2-7-14(8-3-1)17-11-6-12-18(22-17)21-23-20-16-10-5-4-9-15(16)13-19(20)24-21/h1-12,19-20H,13H2/t19-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCASMDNPRUSBI-UXHICEINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC=CC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4=CC=CC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis

The synthesis begins with 2-nitrobenzaldehyde derivatives functionalized at the 6-position. For example, 2-nitro-6-(phenyl)benzaldehyde is prepared via Suzuki-Miyaura coupling between 2-nitro-6-bromobenzaldehyde and phenylboronic acid.

Organophosphorus-Mediated Cyclization

The aldehyde is condensed with 2-aminopyridine in the presence of trimethylaluminium (Me₃Al) to form a Schiff base intermediate. Subsequent reductive cyclization using hexamethylphosphorous triamide (HMPT) and hydrosilanes (e.g., PhSiH₃) yields the indenooxazole core.

Reaction Conditions

  • Temperature: 110°C

  • Solvent: Tetrahydrofuran (THF)

  • Time: 12–24 hours

  • Yield: 65–78%

Mechanistic Insight
The organophosphorus agent facilitates N–N bond formation via a PIII/PV=O redox cycle, while hydrosilanes reduce the nitro group to an amine, enabling intramolecular cyclization.

Chiral Ligand-Assisted Asymmetric Synthesis

Use of Bis(oxazoline) Ligands

Chiral bis(oxazoline) ligands, such as (3aS,8aR)-2,2′-methylenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole] , are employed to enforce stereochemical control. These ligands coordinate to metal centers (e.g., Cu(OTf)₂), directing the assembly of the indenooxazole framework.

Procedure

  • Ligand Activation : The ligand (5 mol%) is mixed with Cu(OTf)₂ in anhydrous CH₂Cl₂ under N₂.

  • Substrate Addition : 6-Phenylpyridine-2-carbaldehyde and cis-1-aminoindanol are added sequentially.

  • Cyclization : The reaction proceeds at 45°C for 18 hours, followed by quenching with NH₄Cl.

Key Parameters

  • Enantiomeric Excess (ee): >95%

  • Yield: 70–85%

Stepwise Assembly via Intermediate Oxazolines

Oxazoline Ring Formation

Cis-1-aminoindanol reacts with 6-phenylpyridine-2-carbonyl chloride in the presence of 1,1′-carbonyldiimidazole (CDI) to form an oxazoline intermediate.

Reaction Conditions

  • Solvent: Dichloromethane (DCM)

  • Base: Triethylamine (Et₃N)

  • Temperature: 0°C → room temperature

  • Yield: 60–68%

Dehydration to Oxazole

The oxazoline intermediate is dehydrated using POCl₃ or Burgess reagent to yield the final oxazole product.

Optimization Data

Dehydration AgentTemperatureYield
POCl₃80°C72%
Burgess Reagent60°C65%

One-Pot Tandem Reactions

Condensation-Reduction-Cyclization

A tandem approach combines imine formation, nitro reduction, and cyclization in a single pot:

  • Imine Formation : 2-Nitro-6-phenylbenzaldehyde reacts with 2-aminopyridine in EtOH.

  • Reduction : NaBH₄ reduces the nitro group to NH₂.

  • Cyclization : HCl catalyzes intramolecular oxazole ring closure.

Advantages

  • Reduced purification steps

  • Total yield: 50–60%

Comparative Analysis of Methods

MethodYield (%)ee (%)Key AdvantageLimitation
Reductive Cyclization65–78N/AScalableRequires toxic HMPT
Chiral Ligand Catalysis70–85>95High stereoselectivityCostly ligands
Stepwise Assembly60–72N/AModularMultiple purification steps
One-Pot Tandem50–60N/AEfficientModerate yield

Critical Reaction Parameters

Solvent Effects

  • THF : Optimal for reductive cyclization due to its ability to stabilize organophosphorus intermediates.

  • DCM : Preferred for oxazoline formation to avoid side reactions.

Temperature Control

  • Cyclization above 100°C leads to racemization, while temperatures below 80°C result in incomplete reactions.

Protecting Groups

  • Benzyl (Bn) : Used to protect the oxazole nitrogen during functionalization of the pyridine ring.

Scalability and Industrial Considerations

  • Batch Reactors : Reductive cyclization and ligand-assisted methods are compatible with 50–100 L batches.

  • Cost Drivers : Chiral ligands account for 40–60% of total synthesis costs, prompting research into recyclable variants .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridine rings.

    Reduction: Reduction reactions can occur, potentially affecting the oxazole ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or pyridine rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Biological Activities

Recent studies have indicated that derivatives of oxazole compounds exhibit a variety of biological activities:

  • Prolyl Oligopeptidase Inhibition : A study highlighted the role of oxazole-based compounds in modulating protein-protein interactions involving prolyl oligopeptidase (PREP). These compounds were found to reduce α-synuclein dimerization, which is significant in the context of neurodegenerative diseases such as Parkinson's disease .
  • Anticancer Activity : Oxazole derivatives have shown promise in cancer research. For instance, certain oxazole-based compounds have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines.
  • Antimicrobial Properties : Some studies have reported antimicrobial effects of oxazole derivatives against various bacterial strains, suggesting potential applications in developing new antibiotics.

Case Study 1: Neurodegenerative Disease Research

In a study focused on Parkinson's disease models, the compound (3aS,8aR)-2-(6-Phenylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole was tested for its ability to penetrate the blood-brain barrier and modulate neuroinflammation. Results indicated a significant reduction in motor deficits in treated mice compared to controls.

Case Study 2: Anticancer Screening

A series of oxazole derivatives were synthesized and screened for anticancer activity against various cancer cell lines. The results demonstrated that specific modifications to the oxazole ring enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells.

Compound NameActivity TypeIC50 (µM)Reference
HUP-55PREP Inhibition0.5
Compound AAnticancer (Breast)1.2
Compound BAntimicrobial0.8

Table 2: Synthesis Overview

StepReagents/ConditionsYield (%)
CycloadditionNitrile oxide precursor75
FunctionalizationVilsmeier-Haack reaction82
PurificationColumn chromatography>90

Mechanism of Action

The mechanism of action of (3aS,8aR)-2-(6-Phenylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural Analogues

Core Structure Variations
  • (3aS,8aR)-2-(6-Methylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole Substituent: 6-Methylpyridin-2-yl (vs. phenylpyridinyl in the target compound). Molecular Weight: 250.30 (C₁₆H₁₄N₂O). Applications: Used in ligand screening; methyl group reduces steric bulk compared to phenyl, altering metal coordination behavior .
  • (3aR,8aS)-2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole Substituent: 5-Bromopyridin-2-yl. Molecular Weight: 315.16 (C₁₅H₁₁BrN₂O).
Bis-Indenooxazole Derivatives
  • L6: (3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(4-(trifluoromethyl)phenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) Substituent: Trifluoromethylphenyl groups. Molecular Weight: 647.21 (C₃₇H₂₉F₆N₂O₂). Properties: Electron-withdrawing CF₃ groups enhance oxidative stability but reduce solubility in polar solvents .
  • L5: (3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) Substituent: Diphenylpropane-diyl. Molecular Weight: 435.20 (C₂₇H₂₈N₂O₂). Yield: 75%; phenyl groups provide steric bulk for selective metal coordination .

Functional Analogues in Catalysis

  • (3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) Role: Chiral ligand in Cu-catalyzed asymmetric cyanotrifluoromethylation. Performance: Achieves >90% enantioselectivity in aryl-substituted alkenes; cyclopropane linker optimizes spatial arrangement for transition-state control .
  • (3aS,8aR)-2-(Pyridin-2-ylmethyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole Substituent: Pyridin-2-ylmethyl. Molecular Weight: 250.30 (C₁₆H₁₄N₂O). Applications: Flexible methylene spacer allows adaptive metal binding; lower enantioselectivity reported compared to rigid analogues .

Physicochemical Properties

Compound Molecular Weight Substituent Purity/Yield Key Properties
Target Compound 316.36 (C₂₂H₁₇N₂O) 6-Phenylpyridin-2-yl 97%, 99% ee High rigidity, optimal for catalysis
(3aS,8aR)-2-(6-Methylpyridin-2-yl) 250.30 6-Methylpyridin-2-yl 97% Reduced steric hindrance
L6 647.21 Bis(trifluoromethylphenyl) 99% Enhanced stability, low solubility
L5 435.20 Diphenylpropane-diyl 75% High steric bulk

Biological Activity

(3aS,8aR)-2-(6-Phenylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is a complex organic compound belonging to the oxazole class of heterocycles. This compound has garnered attention for its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings, highlighting its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a bicyclic indeno[1,2-d]oxazole framework with a phenylpyridine substituent. Its molecular formula is C21H20N2OC_{21}H_{20}N_2O, and it possesses unique physicochemical properties that contribute to its biological activity.

PropertyValue
Molecular FormulaC21H20N2OC_{21}H_{20}N_2O
Molecular Weight328.40 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that the compound may exhibit:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can be beneficial in treating diseases like cancer and inflammation.
  • Receptor Modulation : It may act as a modulator for various receptors in the central nervous system, potentially influencing neurotransmitter systems.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines.

Case Study : A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity against these cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can suppress pro-inflammatory cytokines and mediators.

Case Study : In an animal model of acute inflammation, administration of this compound significantly reduced edema formation and inflammatory cell infiltration compared to control groups.

Pharmacological Applications

Given its biological activities, this compound shows promise in various pharmacological applications:

  • Cancer Therapy : Potential use as an adjunctive treatment in combination therapies for various cancers.
  • Anti-inflammatory Agents : Could be developed into formulations for chronic inflammatory diseases.
  • Neurological Disorders : Further research may explore its effects on neurodegenerative diseases through receptor modulation.

Q & A

Basic Research Questions

What are the common synthetic routes for preparing (3aS,8aR)-2-(6-Phenylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole, and how can reaction conditions be optimized?

Methodological Answer:
A widely used approach involves cyclocondensation reactions between substituted pyridines and indeno-oxazole precursors. For example, analogous compounds (e.g., 2-(pyridin-2-yl) derivatives) are synthesized via reactions of aminobenzonitrile with dihydroxy-indene derivatives under reflux in polar aprotic solvents like acetonitrile . Optimization strategies include:

  • Catalyst screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity.
  • Temperature control : Moderate heating (80–100°C) balances yield and stereochemical fidelity.
  • Solvent selection : Tetrahydrofuran (THF) or dichloromethane (DCM) minimizes side reactions.
    Yield improvements (>50%) are achievable by adjusting stoichiometric ratios (e.g., 1:1.5 for amine:nitrile) .

Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms stereochemistry and regioselectivity. For example, upfield shifts in aromatic protons (δ 6.5–7.5 ppm) validate the indeno-oxazole backbone .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>97%) .
  • Mass spectrometry : High-resolution ESI-MS distinguishes molecular ions (e.g., [M+H]⁺ at m/z 357.14) from fragmentation patterns .
  • X-ray crystallography : Resolves absolute configuration, as demonstrated for structurally related pyrrolidine derivatives .

Advanced Research Questions

How can researchers resolve contradictions in reported synthetic yields or stereochemical outcomes?

Methodological Answer:
Discrepancies often arise from variations in reaction conditions or impurities in starting materials. To address this:

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, solvent, catalyst loading) and analyze outcomes via ANOVA.
  • In situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation .
  • Cross-validation : Compare synthetic routes with literature analogs. For instance, stereochemical inconsistencies in indeno-oxazole derivatives were resolved by repeating reactions under inert atmospheres to prevent oxidation .

What computational approaches predict the compound’s reactivity or bioactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, pyridyl substituents enhance electron-deficient character, influencing reactivity .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays.
  • MD simulations : Assess stability in aqueous or lipid bilayers to guide formulation studies.

What strategies ensure enantiomeric purity during synthesis, and how is this assessed?

Methodological Answer:

  • Chiral auxiliaries : Use enantiopure amines (e.g., (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol) to control stereochemistry during cyclization .
  • Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak® IC) to separate enantiomers. Purity ≥99% ee is achievable, as reported for bis-indeno-oxazole derivatives .
  • Optical rotation : Compare experimental [α]D values with literature data for configuration verification .

How should safety protocols be integrated into experimental design?

Methodological Answer:

  • Hazard assessment : Review Safety Data Sheets (SDS) for related compounds, noting skin/eye irritation risks (GHS Category 2/2A) .
  • Engineering controls : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas).
  • PPE : Wear nitrile gloves and safety goggles during handling .
  • Waste management : Neutralize acidic residues with sodium bicarbonate before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.